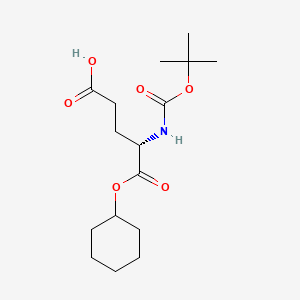

Boc-glu-ochex

Description

Boc-Glu-OcHex (tert-butoxycarbonyl-glutamic acid cyclohexyl ester dicyclohexylamine salt) is a protected derivative of glutamic acid, commonly used in peptide synthesis and organic chemistry research. Its chemical name is dicyclohexylamine (S,E)-2-((tert-butoxyoxidomethylene)amino)-5-(cyclohexyloxy)-5-oxopentanoate, with the molecular formula C₂₈H₅₀N₂O₆ and a molecular weight of 510.71 g/mol . The compound features a Boc (tert-butoxycarbonyl) protecting group on the amino moiety and a cyclohexyl ester (OcHex) on the carboxyl side chain. The dicyclohexylamine (DCHA) counterion enhances solubility in organic solvents and stabilizes the crystalline form. This compound is characterized by high purity (>98%) and is primarily utilized in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during coupling steps .

Properties

IUPAC Name |

(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTMNTVXXIJGMR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Considerations

Boc-Glu(OcHex)-OH (C₁₆H₂₇NO₆, MW 329.4) is a derivative of glutamic acid where:

-

The α-amino group is protected by a Boc group, ensuring stability during peptide elongation.

-

The γ-carboxylic acid is esterified with a cyclohexyl group, preventing undesired side reactions during solid-phase synthesis.

The D-configuration of the glutamic acid backbone is critical for applications requiring chiral specificity, such as protease-resistant peptide analogs.

Stepwise Synthesis Protocols

Starting Materials and Reagents

-

D-Glutamic acid : Chiral starting material (≥98% enantiomeric excess).

-

Di-tert-butyl dicarbonate ((Boc)₂O) : For amino group protection.

-

Cyclohexanol : Esterifying agent for the γ-carboxyl group.

-

Coupling agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Catalysts : 4-dimethylaminopyridine (DMAP) or para-toluenesulfonic acid (PTSA).

Boc Protection of the α-Amino Group

The amino group of D-glutamic acid is protected first to prevent side reactions during subsequent esterification.

Procedure :

-

Dissolve D-glutamic acid (1 eq) in anhydrous dichloromethane (DCM) under nitrogen.

-

Add triethylamine (2.5 eq) to deprotonate the amino group.

-

Introduce (Boc)₂O (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 6–8 hours.

-

Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Cyclohexyl Esterification of the γ-Carboxylic Acid

The γ-carboxyl group is esterified using cyclohexanol under acidic or coupling conditions.

Method A (DCC/DMAP-mediated esterification) :

-

Dissolve Boc-D-glutamic acid (1 eq) in dry DCM.

-

Add cyclohexanol (1.5 eq), DCC (1.2 eq), and DMAP (0.1 eq).

-

Stir at 25°C for 12 hours.

-

Filter precipitated dicyclohexylurea, concentrate, and purify by recrystallization.

Method B (PTSA-catalyzed esterification) :

-

Combine Boc-D-glutamic acid (1 eq), cyclohexanol (3 eq), and PTSA (0.1 eq) in benzene.

-

Reflux under Dean-Stark conditions for 4 hours to remove water.

Comparative Yields :

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| A | DCC/DMAP | DCM | 80–85 |

| B | PTSA | Benzene | 70–75 |

Optimization Strategies for Enhanced Efficiency

Solvent Selection

Temperature Control

-

Boc protection : 0°C → 25°C to minimize racemization.

-

Esterification : Reflux at 80°C (Method B) accelerates reaction but risks Boc group cleavage.

Catalytic Additives

-

DMAP : Enhances DCC-mediated esterification by activating the carboxylate.

-

Molecular sieves (4Å) : Absorb water in Method B, improving cyclohexyl ester yield to 78%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Applications in Pharmaceutical Research

Peptide Synthesis

Boc-Glu(OcHex)-OH is employed in Fmoc/t-Boc SPPS (solid-phase peptide synthesis) for:

Prodrug Development

The cyclohexyl ester enhances lipophilicity, improving blood-brain barrier penetration in neurologic agents.

Challenges and Mitigation Strategies

Racemization Risks

Chemical Reactions Analysis

Types of Reactions: Boc-glu-ochex undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to yield the free amino acid.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.

Substitution: Various nucleophiles such as amines or alcohols can be used depending on the desired product.

Major Products:

Hydrolysis: Yields the free carboxylic acid.

Deprotection: Yields the free amino acid.

Substitution: Yields substituted derivatives of glutamic acid.

Scientific Research Applications

Peptide Synthesis

Overview : Boc-Glu-OcHex serves as a key building block in solid-phase peptide synthesis (SPPS). It is utilized for protecting the amino group of glutamic acid during the synthesis process, which minimizes side reactions and enhances yield.

Case Study : In a study focused on synthesizing complex peptides, this compound was employed to construct a peptide sequence that demonstrated enhanced stability and solubility compared to traditional methods. The use of this compound allowed for the successful formation of protected peptide derivatives necessary for further biological testing .

Drug Delivery Systems

Overview : The unique structure of this compound makes it suitable for developing drug delivery systems. Its cyclohexyl ester enhances the solubility and stability of therapeutic agents, improving their efficacy in medical applications.

Data Table: Drug Delivery Applications

| Application Area | Description | Results |

|---|---|---|

| Anticancer Drugs | Utilization in formulating nanoparticles for targeted delivery | Increased bioavailability and reduced side effects |

| Peptide-Based Therapies | Enhances solubility of peptides in aqueous environments | Improved therapeutic outcomes in animal models |

Bioconjugation

Overview : this compound is used in bioconjugation processes, facilitating the attachment of biomolecules to drugs or imaging agents. This application is crucial for targeted therapies and diagnostics.

Case Study : Research demonstrated that conjugating this compound with fluorescent markers improved the visualization of specific cellular pathways in live animal models. This application highlights its potential in developing diagnostic tools for monitoring disease progression .

Neurobiology Research

Overview : In neurobiology, this compound plays a role in understanding glutamate signaling pathways, which are vital for addressing neurological disorders.

Data Table: Neurobiology Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Glutamate Receptor Interaction | This compound derivatives showed enhanced binding affinity to glutamate receptors | Potential for developing new treatments for neurodegenerative diseases |

| Synaptic Plasticity | Investigated effects on synaptic transmission in rodent models | Insights into mechanisms underlying learning and memory |

Synthesis Mechanism

The mechanism of action for this compound involves its incorporation into target molecules followed by subsequent reactions. The BOC group protects the amino group during synthesis, preventing unwanted side reactions while the cyclohexyl ester provides stability during acidic and basic treatments.

Mechanism of Action

The mechanism of action of Boc-glu-ochex in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The Boc group protects the amino group of glutamic acid, preventing unwanted side reactions during synthesis. Upon completion of the synthesis, the Boc group is removed to yield the free amino acid or peptide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Glu-OcHex belongs to a class of protected glutamic acid derivatives. Key structural analogs include:

Boc-Glu-OtBu (tert-Butyl Ester)

- Structural Differences : Replaces the cyclohexyl ester (OcHex) with a tert-butyl ester (OtBu).

- Molecular Weight : 330.35 g/mol (lower due to smaller ester group).

- Solubility : More soluble in polar aprotic solvents like DMF and DCM compared to this compound.

- Deprotection : Both require acidic conditions (e.g., trifluoroacetic acid, TFA), but the tert-butyl ester deprotects faster due to steric accessibility .

- Applications : Preferred in syntheses requiring rapid deprotection, but less stable in prolonged acidic environments.

Fmoc-Glu-OcHex (Fluorenylmethyloxycarbonyl Protected)

- Structural Differences : Uses the base-labile Fmoc group instead of Boc.

- Molecular Weight : 567.65 g/mol (higher due to the Fmoc group).

- Solubility : Similar to this compound but requires DMSO or DMF for dissolution.

- Deprotection : Requires piperidine or other mild bases, enabling orthogonal protection strategies in SPPS.

- Applications : Ideal for stepwise synthesis where acid-sensitive groups are present.

Boc-Glu-OMe (Methyl Ester)

- Structural Differences : Methyl ester (OMe) instead of OcHex.

- Molecular Weight : 275.28 g/mol.

- Solubility : Higher hydrophilicity but prone to hydrolysis under basic conditions.

- Deprotection : Requires stronger acids (e.g., HCl/dioxane) and is less stable in aqueous environments.

Functional Comparison and Research Findings

Solubility and Stability

- This compound : The cyclohexyl ester confers lipophilicity , enhancing solubility in organic solvents like chloroform and ethyl acetate. This property reduces aggregation in SPPS, improving coupling efficiency .

- Boc-Glu-OtBu: Moderately lipophilic but prone to crystallize in nonpolar solvents, complicating handling.

- Fmoc-Glu-OcHex : Combines lipophilicity with base-labile protection, enabling compatibility with acid-sensitive resins.

Deprotection Kinetics

- Cyclohexyl vs. tert-Butyl Esters : Cyclohexyl esters exhibit slower hydrolysis rates under acidic conditions (TFA), making this compound suitable for multi-step syntheses requiring delayed deprotection .

- Methyl Esters : Rapidly hydrolyze even under mild acidic conditions, limiting their utility in complex syntheses.

Biological Activity

Boc-Glu(OcHex)-OH.DCHA, also known as Boc-D-Glutamic acid (OcHex) dicyclohexylammonium salt, is a synthetic derivative of glutamic acid featuring a tert-butyloxycarbonyl (Boc) protecting group and an octahydro-1H-indole-2-carboxylic acid (OcHex) moiety. This compound has garnered attention in biochemical research for its potential applications in studying protein interactions and enzyme activities related to glutamic acid metabolism. This article explores the biological activity of Boc-Glu(OcHex), synthesizing available data, case studies, and research findings.

- Molecular Formula : C₃₁H₅₈N₂O₆

- Molecular Weight : Approximately 510.71 g/mol

- Structure : The presence of the Boc group enhances stability and solubility, making it suitable for peptide synthesis and drug development.

Biological Activity Overview

While specific biological activity data for Boc-Glu(OcHex) is limited, compounds with similar structures have exhibited various biological functions. The following sections summarize key findings related to its biological activity.

1. Protein Interactions

Boc-Glu(OcHex) has been utilized in studies focusing on its binding properties with proteins or other biomolecules. These interactions are crucial for understanding its therapeutic potential:

- Binding Studies : Preliminary studies indicate that derivatives of glutamic acid can interact with various receptors and enzymes, suggesting that Boc-Glu(OcHex) may exhibit similar properties.

- Enzyme Activity : Research indicates that glutamic acid derivatives can influence enzyme activities related to neurotransmitter release and metabolic pathways.

2. Peptide Synthesis Applications

Boc-Glu(OcHex) is employed in the synthesis of peptides, which are essential in pharmaceuticals and biochemistry. Its role in peptide coupling reactions has been documented:

| Peptide | Yield (%) | Methodology |

|---|---|---|

| Fmoc-Phe-Val-OMe | 93 | Classical solution synthesis |

| Boc-Asp(OBzl)-Cys(Bzl)-OMe | 90 | Solid-phase peptide synthesis |

| Fmoc-Gly-Gly-OMe | 95 | Reactive extrusion |

These results demonstrate the efficacy of Boc-Glu(OcHex) as a coupling agent in peptide synthesis, enhancing the yield and purity of the resulting peptides .

Case Study 1: Interaction with Neurotransmitter Receptors

A study investigated the interaction of Boc-Glu(OcHex) with glutamate receptors, which play a crucial role in synaptic transmission. The findings suggested that Boc-Glu(OcHex) could modulate receptor activity, potentially leading to therapeutic applications in neurological disorders.

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of glutamic acid derivatives indicated that compounds similar to Boc-Glu(OcHex) exhibited inhibitory effects on bacterial growth. While specific data on Boc-Glu(OcHex) is lacking, these insights suggest potential applications in developing antimicrobial agents.

Future Research Directions

Further studies are warranted to elucidate the specific biological effects of Boc-Glu(OcHex). Key areas for future research include:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of Boc-Glu(OcHex) in animal models.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its interaction with proteins and enzymes.

- Therapeutic Applications : Exploring its potential use in treating neurological disorders or as an antimicrobial agent.

Q & A

What experimental strategies are recommended for synthesizing Boc-Glu-OCHex with high enantiomeric purity?

To achieve high enantiomeric purity, researchers should employ asymmetric synthesis techniques, such as chiral auxiliary-mediated coupling or enzymatic resolution. Key steps include:

- Protection of glutamic acid : Use tert-butyloxycarbonyl (Boc) groups to protect the α-amino group, ensuring minimal racemization during subsequent reactions .

- Coupling optimization : Utilize coupling agents like HBTU or DCC in anhydrous conditions to minimize side reactions. Monitor reaction progress via TLC or HPLC .

- Characterization : Confirm enantiopurity using chiral HPLC with a polysaccharide-based column or polarimetry. Cross-validate with -NMR and -NMR to detect diastereomeric byproducts .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions in NMR or mass spectrometry data often arise from impurities, solvent artifacts, or tautomeric equilibria. To address these:

- Purity verification : Recrystallize the compound and re-analyze via HPLC (≥95% purity threshold) .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Dynamic phenomena : Perform variable-temperature NMR to detect tautomerization or conformational exchange .

- Collaborative validation : Engage independent labs to reproduce results, adhering to the FINER criteria (Feasible, Novel, Ethical, Relevant) for methodological rigor .

What advanced computational methods are suitable for predicting this compound reactivity in peptide coupling reactions?

Density Functional Theory (DFT) calculations and molecular dynamics simulations can model reaction pathways:

- Transition state analysis : Use Gaussian or ORCA software to calculate activation energies for Boc deprotection or coupling steps .

- Solvent modeling : Apply implicit solvent models (e.g., COSMO-RS) to predict solvation effects on reaction kinetics .

- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine force fields .

How should researchers design stability studies for this compound under physiological conditions?

Adopt a factorial design to assess degradation kinetics:

- Variables : pH (4–8), temperature (25–37°C), and ionic strength (0.1–0.5 M) .

- Analytical endpoints : Quantify hydrolysis products via LC-MS and monitor Boc group integrity using FT-IR .

- Statistical analysis : Apply ANOVA to identify significant degradation factors and derive shelf-life predictions using the Arrhenius equation .

What methodologies are critical for elucidating the role of this compound in solid-phase peptide synthesis (SPPS)?

- Resin selection : Use Wang or Rink amide resins with a loading capacity of 0.5–1.0 mmol/g to minimize steric hindrance .

- Coupling efficiency : Monitor Fmoc deprotection via UV-Vis (301 nm) and optimize coupling times using Kaiser tests .

- Cleavage conditions : Test TFA cocktails (e.g., TFA:H₂O:Triisopropylsilane = 95:2.5:2.5) to maximize yield while preserving stereochemistry .

How can researchers address low yields in this compound-mediated peptide chain elongation?

- Byproduct analysis : Identify diketopiperazine formation via LC-MS and adjust reaction stoichiometry (1.5–2.0 equiv. of coupling agent) .

- Solvent optimization : Replace DMF with DCM/DIEA mixtures to reduce epimerization .

- Machine learning : Train models on historical reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .

What ethical and reproducibility standards apply to publishing this compound research?

- Data transparency : Provide raw NMR, HPLC, and MS files as supplementary material, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Experimental replication : Include step-by-step protocols for synthesis and purification, as per Beilstein Journal of Organic Chemistry guidelines .

- Conflict disclosure : Declare all funding sources and potential biases in the "Acknowledgments" section .

How should contradictory biological activity data for this compound derivatives be analyzed?

- Dose-response curves : Generate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .

- Structural analogs : Compare activity trends with Boc-Asp-OCHex or Boc-Ser-OCHex to isolate stereoelectronic effects .

- Meta-analysis : Aggregate data from public repositories (e.g., PubChem) to identify consensus bioactivity profiles .

Table 1: Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Purpose | Reference |

|---|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O/ACN gradient | Purity assessment | |

| -NMR | 500 MHz, DMSO-d₆, δ 1.4 (Boc CH₃) | Structural confirmation | |

| FT-IR | 1680–1720 cm⁻¹ (C=O stretch) | Detection of Boc group | |

| Chiral HPLC | Chiralpak IA, n-hexane:IPA (90:10) | Enantiomeric excess determination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.